![molecular formula C6H12OS B2452803 Thian-3-ylmethanol CAS No. 1195351-86-0](/img/structure/B2452803.png)
Thian-3-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thian-3-ylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a carbonyl compound (such as formaldehyde) to form the desired alcohol. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Thian-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group instead of a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid or thiophene-3-carbaldehyde.
Reduction: 3-methylthiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thian-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which thian-3-ylmethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s thiophene ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Thian-3-ylmethanol can be compared with other similar compounds, such as:
3-Thiophenemethanol: Similar in structure but with different reactivity and applications.
Thiophene-3-carboxylic acid: An oxidized form of this compound with distinct chemical properties.
3-Methylthiophene: A reduced form of this compound with different reactivity.
Biological Activity
Thian-3-ylmethanol, a compound characterized by its thiophene ring structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is an organosulfur compound with the molecular formula C6H8OS. Its structure features a thiophene ring, which is crucial for its biological activity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.
The biological effects of this compound are thought to stem from its interaction with cellular targets such as enzymes and receptors. The thiophene ring may facilitate binding to these targets, leading to modulation of cellular functions. However, the precise molecular pathways and targets remain an area of ongoing investigation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells. For instance, treatment with this compound resulted in a 40% reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations ranging from 50 to 200 µM over 48 hours. These findings suggest potential applications in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, anticancer | Interaction with cellular enzymes and receptors |
3-Thiophenemethanol | Moderate antimicrobial | Similar mechanism; less potent than this compound |
Thiophene-3-carboxylic acid | Antimicrobial; potential anti-inflammatory | Oxidized form; different reactivity |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for fungal infections.
- Anticancer Research : In another study focusing on breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study provided evidence that the compound could serve as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
thian-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJQNSOLHKOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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